molecular formula C16H16N4NaO8S B1668366 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, monosodium salt, (6R,7R)- CAS No. 56238-63-2

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, monosodium salt, (6R,7R)-

カタログ番号: B1668366
CAS番号: 56238-63-2
分子量: 447.4 g/mol
InChIキー: BAJSKIYRJKPEIM-JTBFTWTJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefuroxime sodium is a second-generation cephalosporin antibiotic derived from cefuroxime acid. It is administered intravenously or intramuscularly and is primarily used for severe bacterial infections requiring hospitalization, such as pneumonia, sepsis, and complicated urinary tract infections . Its chemical structure includes a β-lactam ring fused with a dihydrothiazine ring and a methoxyimino group, enhancing stability against β-lactamases .

特性

CAS番号

56238-63-2

分子式

C16H16N4NaO8S

分子量

447.4 g/mol

IUPAC名

sodium (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H16N4O8S.Na/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);/b19-9-;/t10-,14-;/m1./s1

InChIキー

BAJSKIYRJKPEIM-JTBFTWTJSA-N

異性体SMILES

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.[Na]

正規SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)[O-].[Na+]

外観

White to light yellow solid powder.

他のCAS番号

56238-63-2

ピクトグラム

Irritant; Health Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Cefuroxime Sodium;  Cefuroxime sodium salt;  Anaptivan;  Biociclin;  Sodium cefuroxime;  Colifossim;  Cephuroxime;  Ketocef;  Zinacef; 

製品の起源

United States

準備方法

Sodium Isooctanoate and Sodium Lactate-Mediated Synthesis

The 2011 Chinese patent (CN101955492A) outlines a three-step batch process using sodium isooctanoate and sodium lactate as key reagents. In the first step, sodium isooctanoate is dissolved in methanol alongside a 50% sodium lactate aqueous solution. Concurrently, cefuroxime acid is dissolved in acetone and purified water at 25–26°C, followed by activated carbon decolorization. The cefuroxime acid filtrate is then gradually introduced into the sodium solution, precipitating cefuroxime sodium after 30 minutes of stirring.

This method emphasizes mild reaction conditions (25–26°C) and avoids extreme pH adjustments, reducing degradation risks. The use of sodium lactate as a co-solvent enhances sodium ion availability, improving yield consistency. However, the reliance on acetone-methanol mixtures necessitates careful solvent recovery to meet environmental regulations.

Halosulphonyl Isocyanate-Based Synthesis

The foundational U.S. patent (US4775750A) employs chlorosulphonyl isocyanate (CSI) in alkyl acetate solvents at subzero temperatures (-15°C to -5°C). Cefuroxime acid reacts with CSI to form an intermediate, which undergoes hydrolysis at 10–30°C. Sodium 2-ethylhexanoate is then added to precipitate the sodium salt.

This method achieves high purity (>98%) by leveraging the selective reactivity of CSI with the β-lactam core. The low-temperature conditions minimize side reactions, but the toxicity of CSI and the need for cryogenic equipment pose operational challenges.

Continuous Flow Synthesis Technology

The 2022 patent (CN114292282A) introduces a continuous flow reaction system to address batch process limitations. Decarbamyl cefuroxime (MDCC) and CSI are pre-cooled to 0–10°C, mixed in tetrahydrofuran (THF), and reacted in a flow reactor for 45 seconds. Quenching with aqueous sodium bicarbonate yields cefuroxime acid, which is subsequently converted to the sodium salt.

Key advantages include:

  • Reduced reaction time (45 seconds vs. hours in batch systems)
  • Enhanced safety through precise temperature control and minimized CSI handling
  • Lower solvent waste (50% reduction compared to batch methods)

A comparative analysis of flow reactor conditions is provided below:

Parameter Embodiment 1 Embodiment 2 Embodiment 3
Temperature (°C) 10 5 0
CSI:MDCC Molar Ratio 1:1.15 1:1.15 1:1.15
Purity (%) 97.2 97.8 98.1

Advanced Crystallization Techniques Using Isopropanol

The 2024 method (CN119019421A) revolutionizes crystallization by employing isopropanol in a two-stage process. Cefuroxime acid is dissolved in water-isopropanol mixtures (10–20°C), followed by sodium isooctanoate addition under pH 6.0–8.0. Activated carbon decolorization precedes primary crystallization in isopropanol, with a secondary crystallization step at elevated temperatures.

Critical improvements over traditional methods:

  • Particle size control : Median diameter increased from 50 µm to 120 µm, enhancing dissolution rates
  • Stability : Residual solvent levels reduced to <0.1%, improving shelf life
  • Yield : 89–92% versus 82–85% in acetone-based systems

Comparative Analysis of Synthesis Methods

A multidisciplinary evaluation of the four methods reveals trade-offs between efficiency, scalability, and sustainability:

Method Temperature Range (°C) Solvent System Yield (%) Purity (%) Environmental Impact
Batch (CN101955492A) 25–26 Methanol-acetone-water 85–88 95.5–96.7 Moderate (solvent recovery needed)
CSI Batch (US4775750A) -15 to +30 Ethyl acetate-water 78–82 98.2–98.9 High (CSI toxicity)
Continuous Flow (CN114292282A) 0–10 THF-water 90–93 97.2–98.1 Low (closed system)
Isopropanol Crystallization (CN119019421A) 10–20 Isopropanol-water 89–92 98.5–99.2 Low (recyclable solvents)

化学反応の分析

Stability and Decomposition

Cefuroxime sodium undergoes pH-dependent degradation:

Primary pathways ( ):

  • β-Lactam ring hydrolysis :

    • Accelerated in alkaline media (pH >8) via nucleophilic attack on the carbonyl carbon.

    • Confirmed by FTIR loss of C=O peak at 1771 cm⁻¹ and NMR evidence of ring-opened products .

  • Oxidative degradation :

    • Reacts with strong oxidizers (e.g., hypochlorite) at elevated temperatures, forming sulfoxide derivatives .

Stability data ( ):

ConditionHalf-LifeMajor Degradants
pH 2.5 (25°C)48 hrsDesacetylcefuroxime
pH 7.4 (37°C)12 hrsRing-opened hydrolysates
50 mA/cm² electrolysis30 min (complete)CO₂, NH₃, short-chain carboxylic acids

Electrochemical Degradation

Sb-SnO₂-Ni anode systems degrade cefuroxime sodium via:
Mechanism ( ):

  • Direct electron transfer at anode surface

  • Indirect oxidation by generated - OH radicals

Degradation efficiency with 2000 mg/L NaCl:

Time (min)COD Removal (%)Toxicity (Microtox®)
1568Increased 42%
3092Decreased 18%
60100Non-toxic

Enzymatic Interactions

β-Lactamase-mediated hydrolysis ( ):

  • Plasmid-encoded TEM-1 β-lactamase cleaves the β-lactam ring (kcatk_{cat} = 14 s⁻¹).

  • Structural stability against hydrolysis is enhanced by:

    • Methoxyimino group at C7

    • Steric protection from furanyl moiety

Resistance parameters :

Enzyme TypeRelative Hydrolysis Rate
Class C AmpC0.08 (vs cephalothin=1)
Extended-spectrum (CTX-M)0.12

Compatibility Reactions

Incompatibilities ( ):

  • Cationic solutions : Forms precipitates with aminoglycosides (e.g., gentamicin) due to ionic interactions.

  • Strong oxidizers : Rapid degradation with hydrogen peroxide (t90t_{90} = 8 min at 25°C).

Stabilizing agents :

  • EDTA (0.01% w/v) enhances thermal stability by chelating catalytic metal ions .

  • Phosphate buffer (pH 6.5–7.0) minimizes hydrolytic degradation during storage .

科学的研究の応用

Indications for Use

Cefuroxime sodium is indicated for a variety of infections:

  • Respiratory Tract Infections : Effective against conditions such as pneumonia, bronchitis, and lung abscesses.
  • Urinary Tract Infections : Treats acute and chronic pyelonephritis and cystitis.
  • Soft Tissue Infections : Utilized for cellulitis and wound infections.
  • Bone and Joint Infections : Indicated for osteomyelitis and septic arthritis.
  • Prophylaxis in Surgery : Recommended in high-risk surgeries to prevent postoperative infections.

Respiratory Tract Infections

A clinical study involving 23 hospitalized patients with severe lower respiratory tract infections demonstrated that cefuroxime sodium significantly improved clinical outcomes. Patients received doses of either 750 mg or 1000 mg every eight hours for five days, resulting in high satisfaction rates with no treatment failures noted . The sputum samples from most patients became mucoid, indicating effective bacterial clearance.

Study ParameterResults
Number of Patients23
Doses Administered750 mg or 1000 mg
Treatment Duration5 days
Treatment Success Rate100% (no treatment failures)
Sputum ImprovementMucoid in 22 out of 23

Urinary Tract Infections

Cefuroxime sodium has been shown to be effective against urinary tract infections caused by susceptible strains of Klebsiella spp. and Escherichia coli. It is often used empirically for community-acquired infections where resistance patterns may vary .

Pharmacokinetics

The pharmacokinetic profile of cefuroxime sodium indicates rapid absorption and distribution within the body. A study comparing cefuroxime sodium with its lysine salt form found similar pharmacokinetic behaviors in plasma and sputum concentrations, highlighting its effectiveness across different formulations .

Case Study on Efficacy

In a controlled trial comparing cefuroxime sodium with other antibiotics for lower respiratory tract infections, significant improvements were observed in patients treated with cefuroxime. The study highlighted the drug's rapid action against common pathogens responsible for severe respiratory infections .

Post-Marketing Surveillance

Post-marketing studies have identified cefuroxime's safety profile alongside its efficacy, noting adverse effects primarily related to gastrointestinal disturbances and hypersensitivity reactions . Monitoring renal function is crucial during treatment, especially in elderly patients or those with pre-existing conditions.

作用機序

類似の化合物との比較

セフロキシムナトリウムは、セフォタキシム、セフタジジム、セフトリアキソンなどの他の化合物を含むセファロスポリン系抗生物質のクラスの一部です。これらの類似の化合物と比較して、セフロキシムナトリウムはより広範囲の活性を持っており、ベータラクタマーゼによる分解を受けにくい。 これは、ベータラクタマーゼ産生菌に対して特に有効です.

類似の化合物のリスト:
  • セフォタキシム
  • セフタジジム
  • セフトリアキソン
  • セファロチン
  • セフメタゾール
  • セフポドキシム

類似化合物との比較

Chemical Structure and Formulation

  • Cefuroxime Sodium vs. Cefuroxime Axetil :
    Cefuroxime sodium is the sodium salt of cefuroxime acid, while cefuroxime axetil is an acetoxyethyl ester prodrug designed for oral absorption . The sodium form lacks polymorphism, ensuring consistent crystallinity, whereas axetil exhibits both crystalline and amorphous forms, complicating manufacturing .

  • Cefuroxime Sodium vs. Cefuroxime Lysine: The lysine salt, another parenteral formulation, shares pharmacokinetic similarities with the sodium salt but differs marginally in elimination half-life (t½: 1.15 h vs. 1.33 h) .
Table 1: Structural and Pharmacokinetic Comparison
Property Cefuroxime Sodium Cefuroxime Axetil Cefuroxime Lysine
Chemical Form Sodium salt Acetoxyethyl ester Lysine salt
Administration Route IV/IM Oral IV/IM
Bioavailability 100% (IV) ~50% (oral) ~100% (IV)
Half-life (t½) 1.33 hours 1.15 hours 1.15 hours
Polymorphism None Present Not reported

Pharmacokinetics and Stability

  • Absorption and Elimination :
    Cefuroxime sodium achieves rapid peak plasma concentrations post-IV administration, with a t½ of ~1.33 hours. In contrast, cefuroxime axetil requires hydrolysis in the intestine for absorption, resulting in delayed and variable bioavailability .
  • Stability :
    Cefuroxime sodium remains stable in solutions with pH 4.5–7.3 and retains >90% potency for 24–48 hours under refrigeration . However, compatibility issues arise with ciprofloxacin, forming precipitates within 6 hours .

Mechanism of Action

  • Primary Mechanism :
    Like other cephalosporins, cefuroxime sodium inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .
  • Unique Liquid Membrane Phenomenon: At concentrations above the critical micellar concentration (CMC: 5×10⁻⁴ M), cefuroxime sodium forms a liquid membrane on bacterial cell walls, blocking the transport of glucose, amino acids, and ions (e.g., Mg²⁺, Ca²⁺), enhancing bactericidal effects .
Table 2: Mechanism Comparison
Compound Primary Mechanism Additional Mechanism
Cefuroxime Sodium PBP inhibition Liquid membrane formation
Other Cephalosporins PBP inhibition None

Combination Therapies

  • With β-Lactamase Inhibitors :
    Cefuroxime sodium is co-formulated with sulbactam (a β-lactamase inhibitor) to enhance efficacy against resistant strains. Spectrophotometric methods confirm stable compatibility in injectable forms .
  • Incompatibilities : Mixing cefuroxime sodium with ciprofloxacin reduces drug concentration by 0.2 units within 6 hours due to pH changes and precipitation .

生物活性

Cefuroxime sodium is a second-generation cephalosporin antibiotic that exhibits broad-spectrum antimicrobial activity against a variety of gram-positive and gram-negative bacteria. Its effectiveness, pharmacokinetics, and biological activity have been extensively studied, revealing important insights into its clinical applications and safety profile.

Cefuroxime sodium functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the cross-linking of peptidoglycan layers. This action leads to cell lysis and death, making it effective against bacteria that are susceptible to beta-lactam antibiotics.

Antimicrobial Spectrum

Cefuroxime sodium is particularly effective against:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes.
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Haemophilus influenzae, and Proteus mirabilis.

It is noteworthy for its activity against strains of Haemophilus influenzae that produce beta-lactamase, a common resistance mechanism.

Pharmacokinetics

Cefuroxime sodium is administered parenterally, allowing for rapid absorption and distribution in the body. The pharmacokinetic parameters include:

  • Half-life : Approximately 1 to 2 hours.
  • Volume of distribution : Ranges from 0.2 to 0.4 L/kg.
  • Clearance : Primarily renal, with about 60-80% excreted unchanged in urine.

These properties facilitate effective therapeutic concentrations in various tissues, including lung tissue, making it suitable for treating respiratory infections.

Case Studies

  • Lower Respiratory Tract Infections :
    A clinical study involving 274 patients with lower respiratory tract infections reported a success rate of approximately 90% in bronchopneumonia cases treated with cefuroxime sodium at a dosage of 750 mg every 8 hours. The study highlighted the drug's ability to significantly reduce sputum purulence within two days of treatment .
  • Post-operative Infections :
    In another study with severe infections post-surgery, cefuroxime sodium demonstrated high efficacy, with no significant adverse effects noted on liver or renal function during treatment .

Safety Profile

Cefuroxime sodium is generally well-tolerated. Adverse effects are rare but may include:

  • Rash (observed in less than 1% of patients).
  • Local reactions at the injection site.
  • Changes in liver enzymes at higher doses.

In animal studies, high doses did show some hematological changes but were not consistently observed across different studies .

Toxicological Studies

A series of toxicological studies conducted on rats indicated that cefuroxime sodium did not produce significant toxicity at doses up to 1500 mg/kg body weight per day over extended periods. Parameters such as body weight, organ weights, and blood biochemical markers remained stable under treatment conditions .

Solubility and Stability

Research has shown that the solubility of cefuroxime sodium decreases with temperature but remains relatively stable across a range of conditions. This characteristic is crucial for maintaining therapeutic efficacy in varying environments .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for the identification and validation of Cefuroxime Sodium?

  • Methodology : Ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopy are standard for identity confirmation. UV-Vis analysis at a 1:100,000 dilution should show matching absorption spectra between the sample and reference standard (wavelength range: 200–400 nm). IR spectroscopy via potassium bromide disk method requires comparison of absorption peaks at critical wave numbers (e.g., β-lactam ring vibrations at 3063 cm⁻¹ and carbamate/amide I groups at 1678 cm⁻¹). Validation involves testing system repeatability (RSD ≤ 2.0% for peak areas) and detectability thresholds .

Q. How is pH controlled during formulation to ensure Cefuroxime Sodium stability?

  • Methodology : pH is maintained using acetate buffer (pH 3.4) during HPLC assays to prevent degradation. For injectable formulations, solutions are adjusted to pH 6.0–8.5 to minimize hydrolysis. Stability studies under accelerated conditions (40°C/75% RH) monitor pH drift and correlate it with impurity formation using liquid chromatography .

Q. What HPLC conditions are used to quantify related substances in Cefuroxime Sodium?

  • Operating Parameters :

  • Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm)
  • Mobile Phase : Acetonitrile-phosphate buffer (pH 3.4) gradient
  • Flow Rate : 1.0 mL/min
  • Detection : UV at 254 nm
    • Validation : System suitability requires ≤2.0% RSD for peak area repeatability. Impurity limits: individual unknown peaks ≤1.0% and total impurities ≤3.0% of the principal peak .

Advanced Research Questions

Q. How can thermodynamic solubility modeling optimize anti-solvent crystallization of Cefuroxime Sodium?

  • Methodology : Solubility is determined via the dynamic method in acetone-water systems. Data are fitted to empirical equations (e.g., modified Apelblat model) to predict metastable zone widths. Optimal anti-solvent flow rates (e.g., 2 mL/min) minimize nucleation while maximizing yield (up to 99%). XRPD and SEM validate crystal habit uniformity and stability .

Q. What strategies resolve stability contradictions between polymorphic forms of Cefuroxime Sodium?

  • Methodology : Accelerated degradation studies compare amorphous vs. crystalline forms. FTIR monitors β-lactam ring integrity (peak shifts at 943 cm⁻¹ indicate hydrolysis). For polymorphs, differential scanning calorimetry (DSC) identifies thermal transitions (e.g., melting points), while dissolution profiles in biorelevant media (e.g., simulated gastric fluid) assess bioavailability disparities. Contradictions are resolved by isolating metastable forms via controlled crystallization (e.g., ultrasound-assisted nucleation) .

Q. What challenges arise in characterizing Cefuroxime Sodium crystal habits using XRPD and BFDH modeling?

  • Key Challenges :

  • Lattice Parameter Variability : Slight changes in solvent polarity (e.g., ethanol vs. methanol) alter crystal system (monoclinic vs. orthorhombic).
  • BFDH Limitations : The Bravais-Friedel-Donnay-Harker model predicts habits based on lattice geometry but may not account for solvent-surface interactions.
    • Solutions : Combine XRPD with molecular dynamics simulations (e.g., Materials Studio software) to refine attachment energy calculations. Experimental validation via SEM confirms predicted habits (e.g., needle-like vs. plate-like crystals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, monosodium salt, (6R,7R)-
Reactant of Route 2
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, monosodium salt, (6R,7R)-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。